



Application Notes: Synthesis of 5-Hydroxyvanillin from 5-Bromovanillin

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Compound of Interest		
Compound Name:	5-Hydroxyvanillin	
Cat. No.:	B181199	Get Quote

Introduction

5-Hydroxyvanillin is a valuable chemical intermediate in the synthesis of various pharmaceutical and perfumery products. This document provides a detailed protocol for the synthesis of **5-hydroxyvanillin** via a copper-catalyzed hydroxylation of 5-bromovanillin. This reaction is a variation of the Ullmann condensation, a well-established method for forming carbon-heteroatom and carbon-carbon bonds.[1][2][3] The protocol described herein is based on the nucleophilic displacement of an aryl halide by a hydroxide, facilitated by a copper catalyst. While the precise mechanism of Ullmann-type reactions is still a subject of study, it is generally accepted to involve copper(I) as the active catalytic species.[2]

Reaction Principle

The core of this synthesis is the conversion of 5-bromovanillin to **5-hydroxyvanillin** in the presence of a copper catalyst and a strong base, typically sodium hydroxide, in an aqueous solution under reflux.[4][5] The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution where the bromide substituent on the aromatic ring is replaced by a hydroxyl group. The use of an inert atmosphere is recommended to prevent the oxidation of the aldehyde group in the alkaline solution, which can improve the overall yield.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of **5-hydroxyvanillin** from 5-bromovanillin or its iodo-analogue, which undergoes a similar reaction.



Starting Material	Catalyst	Base	Solvent	Reactio n Time (hours)	Yield (%)	Melting Point (°C)	Referen ce
5- Bromova nillin	Copper Powder	NaOH	Water	24-27	~60	132-133	[4][5]
5- Bromova nillin	CuSO ₄	NaOH	Water	Not Specified	40	Not Specified	[4]
5- Bromova nillin	Copper Powder	NaOH	Water	18	60	132-134	[4]
5- Iodovanill in	CuSO ₄	NaOH	Water	4.5	65-70	133-134	[6]
5- Bromova nillin	Not Specified	NaOH	Water	50	80 (with N ₂)	Not Specified	

Experimental Protocol

This protocol details the synthesis of **5-hydroxyvanillin** from 5-bromovanillin on a laboratory scale.

Materials and Reagents:

- 5-Bromovanillin
- Sodium hydroxide (NaOH)
- Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) or freshly prepared copper powder
- Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)



- Ethyl acetate
- Toluene
- Activated carbon
- Anhydrous magnesium sulfate (MgSO₄)
- · Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- · Heating mantle with magnetic stirrer
- Separatory funnel
- · Büchner funnel and flask
- Beakers and Erlenmeyer flasks
- pH paper or pH meter
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide in deionized water. For a 200 g scale of 5bromovanillin, dissolve 245 g of NaOH in 3 L of water.[4][5]
- Addition of Reactants: To the stirred sodium hydroxide solution, add 200 g of 5-bromovanillin
 and a catalytic amount of a copper source, such as 1 g of copper powder or an equivalent
 amount of a copper salt like CuSO₄.[4][5] Using freshly precipitated copper powder may
 enhance the reaction.[4]

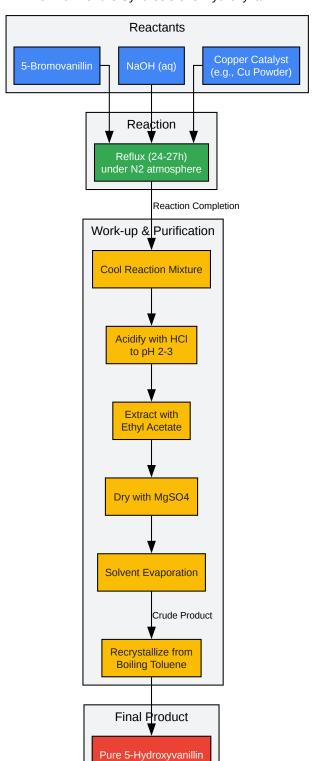


- Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for 24 to 27 hours.[4][5] For improved yields, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde.
- Work-up Acidification: After the reflux period, cool the reaction mixture to below 50°C.[4][5]
 Carefully acidify the dark solution with concentrated hydrochloric acid or sulfuric acid to a pH of approximately 2-3. This should be done in an ice bath to control the temperature, which should be kept below 25°C.[6] The product will precipitate out of the solution.
- Extraction: The resulting mixture is then extracted with an organic solvent. For larger scales, continuous extraction with ethyl acetate (3 L) is effective.[4][5] For smaller scales, multiple extractions with ethyl acetate or dichloromethane can be performed.[4]
- Purification of Organic Extract:
 - The combined organic extracts can be treated with activated carbon to remove colored impurities.[4][5]
 - Wash the organic layer with a saturated aqueous EDTA solution, followed by brine.[4]
 - Dry the organic layer over anhydrous magnesium sulfate and filter.[4][6]
- Isolation and Recrystallization:
 - Concentrate the dried organic solution using a rotary evaporator to obtain the crude solid product.[4][5]
 - Recrystallize the crude 5-hydroxyvanillin from boiling toluene.[4][5] The purified product should be collected by filtration and dried. The expected melting point of the pure product is in the range of 132-134°C.[4]

Visualizations

Experimental Workflow for 5-Hydroxyvanillin Synthesis





Workflow for the Synthesis of 5-Hydroxyvanillin

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Caption: A flowchart illustrating the key steps in the synthesis of **5-hydroxyvanillin**.



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